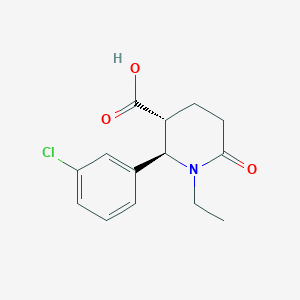

N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a compound that likely shares structural similarities with N-tert-butanesulfinyl imines, which are known for their versatility in the asymmetric synthesis of amines. These compounds are typically derived from tert-butanesulfinamide, a chiral auxiliary that has been extensively used in stereoselective synthesis. The tert-butyl group in such compounds is known to enhance the reactivity of the imines, making them suitable for nucleophilic addition reactions .

Synthesis Analysis

The synthesis of related compounds, such as N-tert-butanesulfinyl imines, involves the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. This process yields high enantioenriched amines due to the chiral directing power of the tert-butanesulfinyl group. The tert-butanesulfinyl group not only activates the imines for nucleophilic addition but also can be readily cleaved post-reaction, which is advantageous for further synthetic modifications .

Molecular Structure Analysis

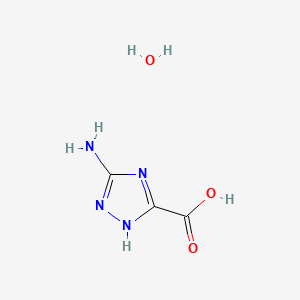

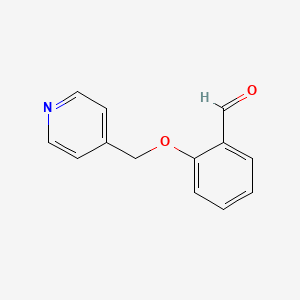

The molecular structure of N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide is not explicitly detailed in the provided papers. However, based on the name, it can be inferred that the compound contains a pyridine ring substituted with a tert-butylsulfanyl group at the 4-position and a dimethyl-propionamide group. The presence of these functional groups suggests that the compound could exhibit interesting electronic and steric properties that might influence its reactivity and potential applications in synthesis .

Chemical Reactions Analysis

While the specific chemical reactions of N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide are not described, the tert-butanesulfinyl imines from which it may be derived are known to undergo nucleophilic addition with a variety of nucleophiles. This reactivity is due to the activation provided by the tert-butanesulfinyl group. After the addition, the sulfinyl group can be removed, yielding a wide range of enantioenriched amines, which are valuable in the synthesis of complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide are not directly reported in the provided literature. However, compounds with tert-butanesulfinamide as a precursor are generally known for their stability and reactivity, which are essential for their use in asymmetric synthesis. The tert-butyl group is bulky and can influence the physical properties such as solubility and boiling point, as well as the chemical reactivity of the compound .

科学的研究の応用

Chemical Reactivity and Synthetic Applications

- Deprotonation and Addition Reactions : Studies on substituted pyridines, including those with tert-butyl and dimethyl substituents, have demonstrated their reactivity towards deprotonation and addition reactions. These chemical transformations allow for the synthesis of a variety of pyridine derivatives, which are useful intermediates in organic synthesis and could have applications in developing pharmaceuticals and materials science (Bonnet et al., 2001).

Biological Activity and Medicinal Chemistry

- Leukotriene Synthesis Inhibition : Derivatives structurally related to N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide have been explored for their potential in inhibiting leukotriene synthesis. Such compounds, particularly those targeting the 5-lipoxygenase-activating protein (FLAP), exhibit potent inhibitory activity and have applications in treating inflammatory diseases and asthma (Hutchinson et al., 2009).

Material Science and Photophysical Properties

- Synthesis and Properties of Polyamides : The development of new polyamides utilizing diamine components with specific functionalities, including tert-butyl and pyridyl groups, showcases the relevance of such chemical structures in creating materials with desirable thermal and solubility properties. These materials have potential applications in high-performance polymers and coatings (Liaw & Liaw, 1998).

特性

IUPAC Name |

N-(4-tert-butylsulfanylpyridin-3-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2OS/c1-13(2,3)12(17)16-10-9-15-8-7-11(10)18-14(4,5)6/h7-9H,1-6H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFGZTFLQKDHAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CN=C1)SC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590327 |

Source

|

| Record name | N-[4-(tert-Butylsulfanyl)pyridin-3-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

766557-58-8 |

Source

|

| Record name | N-[4-(tert-Butylsulfanyl)pyridin-3-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone](/img/structure/B1285472.png)

![4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1285504.png)